molecular formula C47H65N11O14 B1583896 pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 CAS No. 99886-31-4

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Cat. No. B1583896
CAS RN: 99886-31-4
M. Wt: 1008.1 g/mol
InChI Key: JWRLBCPURJXBDR-JCEAYHLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, also known as thymosin beta-4 (TB4), is a naturally occurring peptide hormone1. It has a molecular formula of C47H65N11O14 and a molecular weight of 1008.1 g/mol1.



Synthesis Analysis

The synthesis of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is not explicitly mentioned in the search results. However, it’s worth noting that peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain.



Molecular Structure Analysis

The molecular structure of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is not directly provided in the search results. However, the molecular formula indicates that it is a complex molecule with multiple amino acids. The structure of a peptide can be predicted based on the sequence of amino acids and the known structures of these amino acids.



Chemical Reactions Analysis

The specific chemical reactions involving pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not detailed in the search results. Peptides, in general, can undergo a variety of chemical reactions, including hydrolysis, condensation, and various modifications of the amino acid side chains.



Physical And Chemical Properties Analysis

The physical and chemical properties of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not explicitly mentioned in the search results. However, as a peptide, it is expected to have properties such as solubility in water, susceptibility to proteolytic degradation, and the ability to form secondary and tertiary structures based on the sequence of amino acids.


Scientific Research Applications

Identification and Structure

  • Amino Acid Sequence Elucidation : The amino acid sequence of the Manduca sexta adipokinetic hormone (AKH) was identified as pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2. This study highlights the structural similarities and differences between this hormone and other invertebrate hormones, as well as mammalian glucagon (Ziegler et al., 1985).

Functional Analysis

  • Bioassay and Receptor-Binding Assay : Analogues of Manduca AKH were tested for activity in bioassays and receptor binding assays. This research explored the effects of single amino acid replacements and their impact on hormone activity, revealing insights into the hormone's functional mechanisms (Ziegler et al., 1998).

Comparative Analysis

  • Insect Hormone Comparisons : A novel decapeptide member of the AKH-family, similar to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, was identified in Phymateus leprosus, showcasing the diversity and evolution of AKH peptides across different insect species (Gäde & Kellner, 1995).

Molecular Dynamics and Spectroscopy

  • NMR Study : The adipokinetic hormones, including variants of the AKH structure, were studied using Nuclear Magnetic Resonance (NMR) in an attempt to understand their solution conformations. This study provides insights into the hormone's molecular dynamics and interactions (Nair et al., 2000).

Biological Activity and Function

  • Adipokinetic Activity : The peptide pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 was isolated from Heliothis zea, demonstrating lipid mobilizing activity, indicative of its role in energy metabolism in insects (Jaffe et al., 1986).

Comparative Peptide Analysis

  • Peptide Comparisons Across Species : The adipokinetic hormone family, including pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, was compared across different species, revealing functional and structural variations that are essential for understanding hormone evolution and specificity (Gäde et al., 2013).

Receptor Interactions

  • Analyses of Receptor Binding : Research into analogues of Manduca AKH, includingpGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, provided insights into how these analogues interact with receptors, crucial for understanding the molecular basis of hormone-receptor interactions and the regulation of biological functions (Ziegler et al., 1998).

Evolutionary Perspective

  • Comparative Evolutionary Studies : The isolation and analysis of similar peptides across various insect species, such as Phymateus leprosus, contribute to our understanding of the evolutionary adaptations and diversifications in the AKH peptide family, including the peptide pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 (Gäde & Kellner, 1995).

Molecular Structure and Function

  • Molecular Structure Analysis : Investigations into the structure and function of various adipokinetic hormones, including pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, using methods like NMR spectroscopy, provide detailed insights into the molecular basis of their action, which is key to understanding their role in energy metabolism and other physiological processes (Nair et al., 2000).

Energy Metabolism in Insects

  • Role in Energy Metabolism : The isolation and study of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 from Heliothis zea, and the demonstration of its lipid mobilizing activity, provides important evidence of its role in energy metabolism, particularly in the context of insect physiology (Jaffe et al., 1986).

Safety And Hazards

The safety and hazards associated with pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not detailed in the search results. As with any substance, the safety and hazards would depend on factors such as dosage, route of administration, and individual patient characteristics.


Future Directions

The future directions for research on pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not specified in the search results. However, peptides like this one are often subjects of research due to their potential therapeutic applications.


Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLBCPURJXBDR-FBTAWAAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Ziegler, K Eckart, H Schwarz, R Keller - Biochemical and biophysical …, 1985 - Elsevier
Combination of Fast Atom Bombardment Tandem Mass Spectrometry with Amino Acid Analysis assigns the amino acid sequence of the Manduca sexta adipokinetic hormone as pGlu-…
Number of citations: 144 www.sciencedirect.com
R Ziegler, AS Cushing, P Walpole, RD Jasensky… - Peptides, 1998 - Elsevier
Ziegler, R., AS Cushing, P. Walpole, H. Miromoto and RD Jasensky. Analogs of Manduca adipokinetic hormone tested in a bioassay and in a receptor binding assay. Peptides 19(3) 481…
Number of citations: 17 www.sciencedirect.com
H Jaffe, AK Raina, CT Riley, BA Fraser… - Biochemical and …, 1986 - Elsevier
An adipokinetic hormone was isolated from the corpora cardiaca of the corn ear worm moth, Heliothis zea, and purified by reversed phase high performance liquid chromatography. The …
Number of citations: 103 www.sciencedirect.com
A De Loof, L Schoofs - Comparative Biochemistry and Physiology Part B …, 1990 - Elsevier
1. The 4K-prothoracicotropic hormone (PTTH) or bombyxin and the melanization-reddish coloration hormone of the silkworm Bombyx mori resemble insulin and insulin-like growth …
Number of citations: 114 www.sciencedirect.com
D H-wes - Insect Neurochemistry and Neurophysiology· 1989·, 2012 - books.google.com
Insect neuroendocrinology progressed slowly through the 1940s and 1950s. Most of the early research consisted of detailed descriptions of neurosecretory cells with occasional …
Number of citations: 0 books.google.com
DA Schooley, RL Carney, H Kataoka, SJ Kramer… - Molecular Insect …, 1990 - Springer
Recently we isolated and identified an eclosion hormone from heads of pharate adult Manduca sexta, and published these results (Kataoka et al., 1987) simultaneously with a report …
Number of citations: 2 link.springer.com
HF Nijhout - 1998 - books.google.com
Although insect endocrinology is one of the oldest and most active branches of insect physiology, its classic general texts are long out of date, while its abundant primary literature …
Number of citations: 404 books.google.com
W Mordue, KJ Siegert - Neurohormones in invertebrates, 1988 - books.google.com
The corpora cardiaca of insects are neurohaemal organs (Scharrer 1952) analogous to the crustacean sinus glands which are known to contain metabolically active materials (Carlisle …
Number of citations: 5 books.google.com

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